molecular formula C9H9ClN2 B13600761 3-(chloromethyl)-2-methyl-2H-indazole

3-(chloromethyl)-2-methyl-2H-indazole

Cat. No.: B13600761
M. Wt: 180.63 g/mol
InChI Key: NZBOSBLRGFDWMY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2H-indazole is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a chloromethyl group at the third position and a methyl group at the second position of the indazole ring makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methylindazole derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methylindazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylindazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-Methyl-2H-indazole: Similar structure but without the chloromethyl group, leading to different chemical properties.

    3-(Bromomethyl)-2-methyl-2H-indazole: Similar structure with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.

Uniqueness

3-(Chloromethyl)-2-methyl-2H-indazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-(chloromethyl)-2-methylindazole

InChI

InChI=1S/C9H9ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3

InChI Key

NZBOSBLRGFDWMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CCl

Origin of Product

United States

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